Bromine Regioisomeric Differentiation: 3‑Br vs. 4‑Br Substitution on the Benzamide Ring
The 3‑bromo substitution on the benzamide ring constitutes a regioisomeric variation relative to the 4‑bromo analog. In the PERK inhibitor indoline–pyrrolidine–benzamide series described in patent US20120077828, halogen position on the benzamide ring is explicitly enumerated as a variable that modulates inhibitory potency [1]. While direct head‑to‑head PERK IC50 data for this specific compound are not publicly available, the patent's generic formula I and dependent claims establish that the 3‑position substitution profile is pharmacologically distinct from the 4‑position, 2,5‑dichloro, and unsubstituted variants [1].
| Evidence Dimension | Regioisomeric identity of bromine substitution on the benzamide ring (3‑Br vs. 4‑Br) |
|---|---|
| Target Compound Data | 3‑bromo substitution (meta position relative to the amide carbonyl) |
| Comparator Or Baseline | 4‑bromo‑N‑(2‑(1‑methylindolin‑5‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide (para‑bromo analog) |
| Quantified Difference | Positional isomerism; quantitative differential PERK activity data not available in public domain for these specific compounds |
| Conditions | PERK inhibitory activity context per US20120077828 patent generic formula I; explicit individual compound data not disclosed |
Why This Matters
Regioisomeric bromine placement can alter kinase binding pocket interactions; procurement of the defined 3‑bromo isomer ensures SAR consistency when investigating PERK‑dependent pathways.
- [1] Axten JM, Grant SW, Heerding DA, Medina JR, Romeril SP, Tang J. Chemical Compounds. United States Patent Application US20120077828 A1, published March 29, 2012. View Source
